Methyl Linolenate

Catalog No.
S626504
CAS No.
301-00-8
M.F
C19H32O2
M. Wt
292.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Linolenate

CAS Number

301-00-8

Product Name

Methyl Linolenate

IUPAC Name

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-

InChI Key

DVWSXZIHSUZZKJ-YSTUJMKBSA-N

SMILES

Array

Synonyms

9,12,15-octadecatrienoic acid, methyl ester, linolenic acid methyl ester, methyl linolenate, methyl linolenate, (Z,Z,Z)-isomer

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC

The exact mass of the compound Methyl linolenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607759. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl Linolenate is the methyl ester form of alpha-linolenic acid, an omega-3 fatty acid. As a C18:3 fatty acid methyl ester (FAME), its defining characteristic is the presence of three double bonds within its 18-carbon chain. This high degree of unsaturation is the primary determinant of its chemical reactivity, physical properties, and suitability for specific applications, distinguishing it from other common long-chain FAMEs. It is typically supplied as a high-purity material, making it a critical component for research and synthesis where precise stoichiometry and avoidance of side-reactions from contaminants are required.

Substituting high-purity Methyl Linolenate with seemingly similar materials introduces significant performance variables. Using less unsaturated analogs like Methyl Linoleate (C18:2) or Methyl Oleate (C18:1) fundamentally reduces oxidative reactivity and alters suitability for polymerization and film-forming applications. Conversely, employing crude mixtures such as linseed oil methyl esters introduces contaminants that can interfere with controlled synthesis and lead to irreproducible results. The free fatty acid form, alpha-linolenic acid, possesses different solubility, volatility, and acidity, making it incompatible with processes requiring a neutral, more volatile ester. Therefore, for applications demanding predictable oxidation rates, specific precursor reactivity, and process compatibility, precise specification of Methyl Linolenate is critical.

Accelerated Oxidative Reactivity Compared to Less Unsaturated FAMEs

The presence of three double bonds in Methyl Linolenate results in significantly higher susceptibility to oxidation compared to its less unsaturated counterparts. In a comparative study of hydroperoxide formation in ester mixtures, the relative rates of oxidation for methyl oleate, methyl linoleate, and methyl linolenate were approximately 1:10.3:21.6, respectively. Another study found that under dark conditions at room temperature, Methyl Linolenate began to autoxidize (increase in weight) after one week, whereas Methyl Linoleate required 40 days to show a similar effect.

Evidence DimensionRelative rate of oxidation
Target Compound Data21.6
Comparator Or BaselineMethyl Linoleate: 10.3; Methyl Oleate: 1.0
Quantified DifferenceApproximately 2x faster than Methyl Linoleate and 21x faster than Methyl Oleate.
ConditionsOxidation of ester mixtures, measuring hydroperoxide formation.

For applications requiring rapid drying, curing, or polymerization via oxidation (e.g., coatings, resins), Methyl Linolenate provides the necessary high reactivity that less saturated esters cannot match.

Enhanced Suitability as a Precursor for Epoxidation Compared to Methyl Linoleate

The multiple double bonds of Methyl Linolenate make it a more versatile precursor for producing poly-epoxidized molecules, which are valuable in bio-lubricant and polymer synthesis. While selective epoxidation of Methyl Linoleate yields mono- and di-epoxides, Methyl Linolenate can be converted to di-epoxides and tri-epoxides under similar enzymatic conditions. This allows for the creation of molecules with a higher density of oxirane rings, which is critical for achieving desired material properties like increased viscosity and polarity in lubricant applications. The use of pure Methyl Linolenate enables controlled synthesis pathways to specific epoxides, an outcome not possible with crude mixtures or less unsaturated esters.

Evidence DimensionPotential for poly-epoxidation
Target Compound DataCan form mono-, di-, and tri-epoxides.
Comparator Or BaselineMethyl Linoleate: Can form mono- and di-epoxides.
Quantified DifferenceOffers a pathway to tri-epoxidized structures not accessible from Methyl Linoleate.
ConditionsEnzymatic epoxidation (e.g., using peroxygenase).

This compound is the specific choice for synthesizing tri-epoxidized C18 molecules, enabling the development of advanced bio-polymers and lubricants where a high degree of functionalization is required.

Distinct Viscosity Profile Compared to Other C18 Methyl Esters

Methyl Linolenate exhibits distinct viscosity characteristics compared to other C18 FAMEs, which is a critical parameter for fuel and formulation processability. At 40 °C, the kinematic viscosity of Methyl Linolenate is lower than that of Methyl Oleate but higher than that of Methyl Linoleate. One dataset shows the kinematic viscosity of Methyl Linolenate to be approximately 2.3 cSt, compared to ~2.1 cSt for Methyl Linoleate and ~3.5 cSt for Methyl Oleate under similar conditions. This non-linear relationship between unsaturation and viscosity means that Methyl Linolenate cannot be used interchangeably with other esters when precise fluid properties are required for applications like biodiesel blending or lubricant formulation.

Evidence DimensionKinematic Viscosity (cSt) at 40 °C
Target Compound Data~2.3 cSt
Comparator Or BaselineMethyl Linoleate: ~2.1 cSt; Methyl Oleate: ~3.5 cSt
Quantified DifferenceHigher viscosity than Methyl Linoleate but significantly lower than Methyl Oleate.
ConditionsStandard temperature for fuel property measurement (40 °C).

Precise viscosity control is essential for fuel atomization and lubricant performance; selecting pure Methyl Linolenate ensures a specific, predictable viscosity that cannot be achieved by substituting with other C18 esters.

Precursor for High-Performance Bio-based Polymers and Resins

The high density of reactive sites (three double bonds) makes Methyl Linolenate a preferred starting material for synthesizing cross-linked polymers, drying oils, and resins. Its accelerated oxidation rate compared to Methyl Linoleate ensures faster curing times and the formation of more densely cross-linked networks, which is critical for performance coatings and thermosets.

Analytical Standard for Food and Biofuel Quality Control

High-purity Methyl Linolenate serves as an essential analytical reference standard for the quantification of C18:3 fatty acids in complex matrices like edible oils, biodiesel, and biological samples. Using a pure standard is non-negotiable for accurate chromatographic method development and validation, as impurities or incorrect ester forms found in crude mixtures would lead to inaccurate quantification.

Synthesis of Specialty Epoxides for Bio-Lubricants and Plasticizers

This compound is the specific precursor for creating C18 tri-epoxides. These molecules are valuable as bio-based lubricants and as environmentally friendly plasticizers for polymers like PVC. The ability to generate a high density of oxirane rings from the Methyl Linolenate backbone allows for the tuning of material properties that cannot be achieved starting with less unsaturated esters like methyl oleate or linoleate.

Investigating Mechanisms of Lipid Oxidation

As a pure polyunsaturated fatty acid (PUFA) ester with a well-defined structure, Methyl Linolenate is an ideal model compound for studying the fundamental mechanisms of lipid peroxidation. Its high reactivity allows researchers to study oxidative processes on practical timescales, providing insights relevant to food spoilage, material degradation, and biological oxidative stress.

Physical Description

colourless to pale yellow liquid

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Exact Mass

292.240230259 Da

Monoisotopic Mass

292.240230259 Da

Heavy Atom Count

21

Density

0.883-0.893 (20°)

LogP

6.29 (LogP)

UNII

0S1NS923K6

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 119 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 16 of 135 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.07e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

301-00-8

Wikipedia

Methyl linolenate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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